molecular formula C17H27BN2O4 B581115 tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1309982-66-8

tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B581115
CAS RN: 1309982-66-8
M. Wt: 334.223
InChI Key: WTEPUXGTXHAWBG-UHFFFAOYSA-N
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Description

“tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 . It’s a solid compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an indole compound was synthesized by a simple and efficient three-step substitution reaction . The structure of the compounds was determined using common methods such as 1H NMR, 13C NMR, IR, MS .


Molecular Structure Analysis

The structure of the compound was determined by methods such as 1H NMR, 13C NMR, IR, MS . Additionally, the single crystal was obtained by the solvent evaporation method, and the crystal structure data were obtained by means of X-ray diffraction .


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirms its structure through MS and 1 HNMR spectrum (Kong et al., 2016).

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized and structurally validated through various spectroscopic techniques. Density Functional Theory (DFT) is employed to compare molecular structures with X-ray diffraction values, indicating the accuracy of DFT in structural predictions (Huang et al., 2021).

Chemical Properties and Applications

  • Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a derivative, is a significant intermediate for 1H-indazole derivatives. Its structure is analyzed through FTIR, NMR, and MS. The DFT calculations reveal stable and unstable conformers, and the physicochemical features are explored through molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

  • Deeply colored polymers containing isoDPP units in the main chain are synthesized, with the use of related dioxaborolane compounds. The polymers exhibit good solubility in organic solvents and are part of a study on the synthesis and characteristics of these materials (Welterlich et al., 2012).

Molecular Structure and Analysis

  • N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, is synthesized and structurally analyzed. DFT calculations align with X-ray diffraction results, indicating the reliability of DFT for structure prediction. The packing diagram shows hydrogen bonding, π–π stacking, and Van der Waals forces, contributing to the stability of the compound (Chen et al., 2021).

properties

IUPAC Name

tert-butyl N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11-9-10-12(18-23-16(5,6)17(7,8)24-18)13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEPUXGTXHAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694433
Record name tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309982-66-8
Record name tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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